(3-Bromophenyl)(cyclopropyl)methanone
Description
Structural Context and Reactivity Potential of Aryl Bromide and Cyclopropyl (B3062369) Ketone Moieties
The utility of (3-Bromophenyl)(cyclopropyl)methanone is best understood by examining the reactivity potential inherent in its constituent parts.
The aryl bromide moiety is a cornerstone functional group in modern cross-coupling chemistry. The carbon-bromine bond on the aromatic ring is susceptible to oxidative addition by transition metal catalysts, most notably those based on palladium and nickel. rsc.orgacs.orgnih.gov This reactivity makes aryl bromides excellent electrophilic partners in a multitude of C-C and C-heteroatom bond-forming reactions, including the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings. rsc.orgrsc.org The bromine atom is a good leaving group, facilitating these transformations. fiveable.me Furthermore, aryl bromides can undergo metal-halogen exchange with organolithium reagents to generate nucleophilic aryl lithium species, reversing their polarity and opening up another avenue for synthetic utility. wikipedia.orgacs.org
The cyclopropyl ketone moiety possesses a unique reactivity profile driven by the inherent ring strain of the cyclopropane (B1198618) ring (approximately 27 kcal/mol). This strain provides a thermodynamic driving force for ring-opening reactions. nih.gov In recent years, aryl cyclopropyl ketones have been extensively explored as three-carbon synthons in formal [3+2] cycloaddition reactions to construct highly substituted five-membered cyclopentane (B165970) rings. nih.govnih.govacs.org These transformations are typically initiated by a single-electron reduction of the ketone to form a ketyl radical anion. This intermediate readily undergoes ring-opening to generate a more stable radical that can be trapped by an alkene or alkyne. nih.gov The aryl group plays a crucial role by stabilizing this radical intermediate through conjugation, making aryl cyclopropyl ketones generally more reactive in these processes than their alkyl counterparts. nih.govacs.org
| Moiety | Class of Reactivity | Key Reactions | Role in Reaction |
| Aryl Bromide | Electrophilic | Suzuki, Heck, Sonogashira, Buchwald-Hartwig Cross-Coupling | Electrophile (undergoes oxidative addition) |
| Nucleophilic Precursor | Metal-Halogen Exchange (e.g., with n-BuLi) | Forms nucleophilic organometallic reagents | |
| Cyclopropyl Ketone | Radical Precursor | [3+2] Cycloadditions | 3-Carbon Synthon (undergoes reductive ring-opening) |
| Cyclization Substrate | Acid-Catalyzed Rearrangements | Forms tetralones and other cyclic systems |
Historical Overview of Research into Cyclopropyl Ketones and Aryl Bromides
The scientific foundations for the use of both cyclopropyl ketones and aryl bromides were laid over many decades, with interest in their fundamental chemistry dating back to the mid-20th century.
Research into cyclopropyl ketones gained traction with early investigations into the properties and synthesis of cyclopropane-containing molecules. acs.org Traditional methods for their synthesis were developed, including carbene-based strategies like the Simmons-Smith reaction and the intramolecular nucleophilic displacement of a leaving group by an enolate. nih.gov These foundational methods provided access to a range of cyclopropyl ketone derivatives, paving the way for later exploration of their unique reactivity.
The story of aryl bromides in synthesis is inextricably linked to the birth and evolution of transition metal-catalyzed cross-coupling reactions. While early examples of metal-mediated couplings existed, the field was revolutionized in the 1960s and 1970s through the seminal work of chemists Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki, who were jointly awarded the Nobel Prize in Chemistry in 2010. acs.org Their development of palladium-catalyzed reactions established aryl halides, including bromides, as indispensable and highly reliable electrophiles for the construction of carbon-carbon bonds. acs.org Prior to this, classical methods such as the Gatterman reaction were used to prepare aryl bromides from diazonium salts, but these methods lacked the generality and functional group tolerance of modern cross-coupling protocols. wikipedia.org
| Decade | Key Development in Aryl Bromide Chemistry | Key Development in Cyclopropyl Ketone Chemistry |
| 1950s | Foundational studies on aromatic compounds. | First reports on the synthesis and basic properties of simple cyclopropyl ketones. acs.org |
| 1960s | Development of early transition metal-mediated reactions (Heck reaction). acs.org | Exploration of classical synthetic routes like intramolecular cyclization. nih.gov |
| 1970s | Emergence of Suzuki and Negishi couplings, solidifying the role of aryl halides. acs.org | Use in acid-catalyzed rearrangements to form larger ring systems. rsc.org |
| 1980s-1990s | Broadening of the scope and understanding of palladium-catalyzed cross-coupling. | Investigation of ring-opening reactions and their mechanistic pathways. |
Contemporary Relevance in Advanced Synthetic Methodologies
In the 21st century, this compound and related structures are at the heart of sophisticated and powerful synthetic methods that prioritize efficiency, selectivity, and complexity. The dual reactivity of its moieties is exploited in elegant tandem or sequential reaction sequences.
The aryl bromide handle continues to be a workhorse for late-stage functionalization, where a bromine atom is precisely installed on a complex molecule to allow for a final, crucial bond formation via cross-coupling. acs.orgnih.gov Nickel catalysis has emerged as a powerful, and often more economical, alternative to palladium for many of these transformations. nih.gov
Simultaneously, the cyclopropyl ketone moiety has seen a renaissance, particularly in the realm of photoredox catalysis. The use of visible light in combination with ruthenium or iridium photocatalysts provides a mild and efficient way to generate the key ketyl radical anion intermediate needed for [3+2] cycloadditions. nih.govacs.org This strategy has been extended to develop highly enantioselective variants by employing a dual-catalyst system that combines a photoredox catalyst with a chiral Lewis acid. nih.gov These methods enable the construction of sterically congested cyclopentane rings with excellent stereocontrol, providing access to molecular scaffolds of high interest in medicinal chemistry. nih.gov Furthermore, the use of samarium(II) iodide (SmI₂) as a catalytic reductant has expanded the scope of these cycloadditions, demonstrating new reactivity paradigms. nih.govacs.org
| Methodology | Moiety Involved | Catalyst/Reagent Example | Transformation Achieved |
| Visible Light Photoredox Catalysis | Cyclopropyl Ketone | Ru(bpy)₃²⁺, Lewis Acid | Enantioselective [3+2] cycloaddition to form chiral cyclopentanes. nih.govnih.gov |
| Samarium(II) Iodide Catalysis | Cyclopropyl Ketone | SmI₂, Sm⁰ | Catalytic [3+2] cycloaddition with alkenes and alkynes. nih.gov |
| Nickel-Catalyzed Cross-Coupling | Aryl Bromide | Ni(COD)₂ / BINAP | Reductive coupling with alkyl halides or sulfides. acs.orgnih.gov |
| Palladium-Catalyzed Alkynylation | Aryl Bromide | Pd(OAc)₂ / XPhos | Sonogashira-type coupling with silylalkynes under mild conditions. acs.org |
Structure
3D Structure
Properties
IUPAC Name |
(3-bromophenyl)-cyclopropylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO/c11-9-3-1-2-8(6-9)10(12)7-4-5-7/h1-3,6-7H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVBIQMCEDCXCSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90642493 | |
| Record name | (3-Bromophenyl)(cyclopropyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90642493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
693774-26-4 | |
| Record name | (3-Bromophenyl)(cyclopropyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90642493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Mechanistic Investigations of 3 Bromophenyl Cyclopropyl Methanone and Its Core Structural Elements
Cyclopropyl (B3062369) Ring Reactivity: Unstrained and Strained Systems
The high degree of s-character in the C-C bonds of the cyclopropane (B1198618) ring imparts olefinic and allylic character, making it susceptible to reactions with both electrophiles and nucleophiles. The presence of an adjacent carbonyl group further activates the ring by withdrawing electron density, facilitating cleavage of the strained C-C bonds.
The activation of the cyclopropyl ring by the ketone functionality enables a diverse range of ring-opening reactions, providing access to a variety of linear and cyclic compounds. These transformations often proceed with high regioselectivity and stereoselectivity, making them valuable tools in organic synthesis.
The reaction of cyclopropyl ketones with organometallic reagents can proceed via 1,2-addition to the carbonyl group or through a conjugate-addition-like ring-opening pathway. The regioselectivity of this process is highly dependent on the nature of the organometallic reagent and the presence of a suitable catalyst.
Nickel-catalyzed conjugate addition of organoaluminum reagents to cyclopropyl ketones provides a method for the regioselective formation of γ-alkylated ketones. For instance, the reaction of various aryl cyclopropyl ketones with trimethylaluminum (B3029685) in the presence of a nickel catalyst results in the corresponding 1-substituted pentan-1-ones. The reaction is thought to proceed through the formation of a catalytically active zerovalent nickel species. researchgate.net
Detailed research has shown that the nickel-catalyzed addition of trimethylaluminum to aryl cyclopropyl ketones affords 1-substituted pentan-1-ones in moderate yields. researchgate.net The reaction exhibits sensitivity to the electronic nature of the substituents on the aromatic ring.
| Aryl Group (R) in R-CO-Cyclopropane | Product | Yield (%) |
|---|---|---|
| Phenyl | 1-Phenylpentan-1-one | c. 50 |
| 4-Chlorophenyl | 1-(4-Chlorophenyl)pentan-1-one | c. 50 |
| 4-Methoxyphenyl | 1-(4-Methoxyphenyl)pentan-1-one | c. 50 |
| 3,4-Dimethylphenyl | 1-(3,4-Dimethylphenyl)pentan-1-one | c. 50 |
| 4-Bromophenyl | 1-(4-Bromophenyl)pentan-1-one | 10 |
Under acidic conditions, cyclopropyl ketones can undergo a variety of rearrangements and cyclizations. Protonation of the carbonyl oxygen enhances the electrophilicity of the carbonyl carbon and can induce cleavage of the cyclopropane ring. The resulting carbocationic intermediates can then be trapped by nucleophiles or undergo further rearrangements.
One such pathway involves the stereoconvergent direct ring expansion of cyclopropyl ketones to cyclopentanones, promoted by strong acids like trifluoromethanesulfonic acid (TfOH) or boron trifluoride etherate (BF₃·Et₂O). nih.gov This process is particularly effective for cyclopropyl ketones bearing a quaternary center, where the Thorpe-Ingold effect facilitates the otherwise disfavored 5-endo-trig cyclization. nih.gov
Another acid-catalyzed pathway for cyclopropyl ketones, particularly cyclopropyl silyl (B83357) ketones, is a ring-enlargement reaction to form 5-silyl-2,3-dihydrofurans. researchgate.net This transformation proceeds through the opening of the cyclopropane ring, followed by an intramolecular cyclization.
Transition metal-catalyzed C-C bond activation of cyclopropyl ketones has emerged as a powerful strategy for the synthesis of complex molecules. Nickel catalysis, in particular, has been shown to be effective in promoting the cross-coupling of cyclopropyl ketones with a variety of partners.
A notable example is the nickel-catalyzed cross-coupling of aryl cyclopropyl ketones with organozinc reagents. organic-chemistry.orgnih.gov This reaction allows for the formation of γ-alkylated ketones with high regioselectivity. The mechanism is believed to involve the oxidative addition of the cyclopropyl ketone to a Ni(0) species, forming a nickelacyclobutane intermediate. This intermediate can then undergo reductive elimination with the organozinc reagent to afford the cross-coupled product. The use of specific ligands, such as tricyclohexylphosphine (B42057) (PCy₃), has been shown to be crucial for achieving high catalytic efficiency. organic-chemistry.org
More recent studies have detailed a nickel-catalyzed reductive cross-coupling of aryl cyclopropyl ketones with unactivated alkyl bromides. nsf.govrsc.orgrsc.org This method avoids the need for pre-formed organometallic reagents and proceeds via a proposed radical cleavage of the alkyl bromide. nsf.gov The catalytic cycle is thought to involve the oxidative addition of the aryl cyclopropyl ketone to Ni(0), followed by reaction with an alkyl radical to form a Ni(III) species, which then undergoes reductive elimination. rsc.org
| Aryl Cyclopropyl Ketone | Alkyl Bromide | Product | Yield (%) |
|---|---|---|---|
| Cyclopropyl(phenyl)methanone | 1-Bromobutane | 1-Phenylheptan-1-one | 85 |
| Cyclopropyl(4-methoxyphenyl)methanone | 1-Bromobutane | 1-(4-Methoxyphenyl)heptan-1-one | 82 |
| Cyclopropyl(4-chlorophenyl)methanone | 1-Bromobutane | 1-(4-Chlorophenyl)heptan-1-one | 75 |
| Cyclopropyl(naphthalen-2-yl)methanone | 1-Bromobutane | 1-(Naphthalen-2-yl)heptan-1-one | 90 |
| Cyclopropyl(phenyl)methanone | 1-Bromohexane | 1-Phenylnonan-1-one | 88 |
While many reactions of cyclopropyl ketones involve ring-opening, certain photochemical rearrangements of other ketone systems can lead to the formation of cyclopropyl ketones. A key example is the oxa-di-π-methane rearrangement of β,γ-unsaturated ketones. acs.orgresearchgate.netstackexchange.com
Upon irradiation, typically in the presence of a triplet sensitizer, β,γ-unsaturated ketones can undergo a rsc.orgresearchgate.net-acyl shift (the oxa-di-π-methane rearrangement) to yield a conjugated cyclopropyl ketone. researchgate.net This reaction proceeds through a triplet excited state and involves the formation of a diradical intermediate, which then cyclizes to form the three-membered ring. stackexchange.com For example, the irradiation of certain bicyclic β,γ-unsaturated ketones results in the formation of the corresponding tricyclic cyclopropyl ketones. researchgate.net This photochemical transformation provides a synthetic route to strained polycyclic systems containing a cyclopropyl ketone moiety.
The introduction of a cyano group via the ring-opening of cyclopropyl ketones is a valuable transformation for the synthesis of γ-cyanoketones, which are important synthetic intermediates. Recent advances have demonstrated that this can be achieved efficiently using visible-light-induced triple catalysis. rsc.orgresearchgate.netnih.gov
This methodology merges photoredox catalysis, Lewis acid catalysis, and copper catalysis to enable the selective cleavage of the C-C bond of the cyclopropyl ring and the subsequent coupling with a cyanide source. rsc.org The proposed mechanism involves the single-electron reduction of the cyclopropyl ketone, facilitated by the photocatalyst, to generate a radical anion. This intermediate undergoes ring-opening to form a distonic radical anion, which is then trapped by a copper-cyanide complex to afford the γ-cyanoketone product. researchgate.net The Lewis acid is believed to activate the cyclopropyl ketone towards reduction. rsc.org This triple catalytic system allows the reaction to proceed under mild conditions with a broad substrate scope. rsc.orgnih.gov
| Cyclopropyl Ketone Substrate | Product | Yield (%) |
|---|---|---|
| (2-Phenylcyclopropyl)(phenyl)methanone | 4-Cyano-1,4-diphenylbutan-1-one | 92 |
| (4-Methoxyphenyl)(2-phenylcyclopropyl)methanone | 4-Cyano-1-(4-methoxyphenyl)-4-phenylbutan-1-one | 85 |
| (4-Chlorophenyl)(2-phenylcyclopropyl)methanone | 4-Cyano-1-(4-chlorophenyl)-4-phenylbutan-1-one | 88 |
| Phenyl(2-(p-tolyl)cyclopropyl)methanone | 4-Cyano-1-phenyl-4-(p-tolyl)butan-1-one | 90 |
| (2-(4-Chlorophenyl)cyclopropyl)(phenyl)methanone | 4-Cyano-4-(4-chlorophenyl)-1-phenylbutan-1-one | 87 |
Ring-Opening Reactions of Cyclopropyl Ketones
Aryl Halide Reactivity at the Bromine Moiety
The carbon-bromine bond on the phenyl ring of (3-Bromophenyl)(cyclopropyl)methanone is a key site for functionalization, primarily through transition-metal-catalyzed cross-coupling reactions and the formation of organometallic intermediates.
The aryl bromide functionality serves as an excellent electrophilic partner in a wide array of palladium- and nickel-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. For a substrate like this compound, the presence of the ketone is generally well-tolerated under many cross-coupling conditions.
Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron species (like a boronic acid or ester) to form a new C-C bond. wikipedia.orglibretexts.org It is widely used to synthesize biaryl compounds, and this compound would be expected to react with an arylboronic acid to yield a cyclopropyl(biphenyl-3-yl)methanone derivative. wikipedia.org
Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene. wikipedia.org For example, reacting this compound with an alkene like styrene (B11656) would yield a stilbene (B7821643) derivative. wikipedia.org
Sonogashira Coupling: This reaction forms a C-C bond between the aryl bromide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. researchgate.net This would transform the bromo-substituent into an alkynyl group.
Buchwald-Hartwig Amination: This powerful method forms a C-N bond by coupling the aryl bromide with a primary or secondary amine. wikipedia.orgorganic-chemistry.orglibretexts.org It allows for the synthesis of a wide range of arylamine derivatives from this compound.
| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Resulting Bond |
| Suzuki-Miyaura | Organoboron Reagent | Pd(0) complex, Base | C(aryl)-C(sp², sp³) |
| Heck | Alkene | Pd(0) complex, Base | C(aryl)-C(vinyl) |
| Sonogashira | Terminal Alkyne | Pd(0) complex, Cu(I) salt, Base | C(aryl)-C(sp) |
| Buchwald-Hartwig | Amine (1° or 2°) | Pd(0) complex, Bulky phosphine (B1218219) ligand, Base | C(aryl)-N |
This interactive table summarizes common cross-coupling reactions applicable to the aryl bromide moiety.
The bromine atom can be replaced by a metal, typically magnesium or lithium, to generate highly reactive organometallic intermediates. However, the presence of the electrophilic ketone carbonyl group in the same molecule presents a significant challenge for this approach.
Grignard Reagents: The formation of a Grignard reagent (R-MgX) involves the reaction of an aryl halide with magnesium metal. byjus.com For this compound, this would ideally form (3-(cyclopropanecarbonyl)phenyl)magnesium bromide. However, this newly formed Grignard reagent is a potent nucleophile and could readily react with the ketone of another molecule in the reaction mixture. masterorganicchemistry.comchemguide.co.uk This intermolecular reaction would compete with any desired subsequent reaction with a different electrophile. Therefore, protecting the ketone group or using specific low-temperature conditions would likely be necessary for a successful transformation. researchgate.net
Organolithium Reagents: Similarly, lithium-halogen exchange can convert the aryl bromide to an organolithium species. wikipedia.org This is typically achieved by treating the aryl bromide with an alkyllithium reagent (like n-butyllithium or t-butyllithium) at low temperatures. wikipedia.orglibretexts.org Like Grignard reagents, organolithium reagents are strong nucleophiles and bases that react rapidly with ketones. researchgate.net Consequently, the direct formation of the organolithium derivative of this compound without side reactions at the carbonyl group is challenging and would require carefully controlled conditions.
Mechanistic Studies of Key Transformations
Understanding the mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions and predicting outcomes. Mechanistic studies often focus on the catalytic cycles of the transition metals involved and the specific intermediates and transition states that govern the reaction pathway.
The catalytic cycles for most palladium- and nickel-catalyzed cross-coupling reactions of aryl halides are well-established and generally proceed through a sequence of fundamental steps.
Palladium Catalysis: The generally accepted catalytic cycle for palladium-catalyzed reactions like the Suzuki, Heck, and Buchwald-Hartwig aminations begins with a Pd(0) species. youtube.com
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl bromide, forming a Pd(II) intermediate. wikipedia.orglibretexts.org This is often the rate-determining step. nih.gov
Transmetalation (for Suzuki) or Ligand Exchange (for Buchwald-Hartwig): In the Suzuki reaction, the organic group from the organoboron reagent is transferred to the palladium center, a process called transmetalation. wikipedia.orglibretexts.org In the Buchwald-Hartwig amination, the amine coordinates to the palladium, followed by deprotonation to form a palladium-amido complex. wikipedia.orgnih.gov
Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated from the metal, forming the final product and regenerating the catalytically active Pd(0) species. youtube.com
Nickel Catalysis: Nickel-catalyzed cycles can be more complex and may involve multiple oxidation states, including Ni(0), Ni(I), Ni(II), and even Ni(III). nih.gov Some nickel-catalyzed reductive cross-couplings are proposed to proceed via radical pathways, where a Ni(I) species reacts with an alkyl halide to generate an alkyl radical, which then participates in the coupling. nih.govresearchgate.net
Detailed mechanistic studies aim to identify and characterize the transient species that exist during the catalytic cycle. This is achieved through a combination of kinetic experiments, spectroscopic analysis, and computational studies.
For palladium-catalyzed cross-coupling reactions of aryl halides, significant research has focused on the nature of the active catalyst and the key intermediates. For example, studies on the oxidative addition step have investigated whether the active species is a monoligated Pd(0)L or a bisligated Pd(0)L₂ complex, with evidence suggesting it can depend on the halide and the ligand. chemrxiv.org In the context of the Heck reaction, "ligandless" anionic arylpalladium halide intermediates have been isolated and shown to be kinetically competent, suggesting they play a role in certain catalytic systems. berkeley.edu
In the Buchwald-Hartwig amination, kinetic isotope effect studies have been used to probe the transition state of the oxidative addition step, confirming it as the rate-determining step under many conditions. nih.gov The structure of the pre-reductive elimination complex is also critical, as the two groups to be coupled must be cis to one another on the palladium center.
For nickel-catalyzed reactions, such as the dimerization of cyclopropyl ketones, proposed intermediates include six-membered oxa-nickelacycles, formed from the oxidative addition of the cyclopropyl ketone to a Ni(0) center. The characterization of these intermediates is crucial for understanding how the C-C bond of the cyclopropane ring is cleaved and how the subsequent dimerization occurs.
Role of Ligand-Metal Cooperation in C-C Activation
The activation of C-C bonds in cyclopropyl ketones, a class of compounds to which this compound belongs, represents a significant challenge in organic synthesis. nih.govresearchgate.net Traditional methods often struggle with the selective cleavage and functionalization of these strained ring systems. acs.org However, recent research has illuminated a novel mechanistic pathway involving ligand-metal cooperation that enables the net ring-opening and difunctionalization of cyclopropyl ketones. nih.govnih.gov This approach utilizes a nickel catalyst in conjunction with a redox-active ligand, such as terpyridine (tpy), to facilitate C-C bond cleavage under mild conditions. nih.govresearchgate.net
A combination of experimental and theoretical studies has shown that the cooperation between the redox-active terpyridine ligand and the nickel atom is crucial for the C-C bond activation step. nih.gov The mechanism deviates from established pathways like oxidative addition, which typically leads to metalacyclic intermediates that are unreactive in cross-coupling reactions. nih.govchemrxiv.org Instead, a metalloradical mechanism is proposed. researchgate.netresearchgate.net The active catalytic species is a reduced (tpy•–)NiI complex, where the terpyridine ligand holds significant spin-density. nih.govresearchgate.net
The reaction is further promoted by the presence of an activator, such as chlorotrimethylsilane (B32843) (TMSCl). nih.govacs.org TMSCl interacts with the ketone's carbonyl group to form a transient silyl carboxonium ion. acs.orgresearchgate.net This ion is a superior electron acceptor and reacts with the (tpy•–)NiI complex to generate an intermediate primed for C-C activation. acs.org This interaction confers partial radical character from the ligand to the carbonyl carbon of the substrate, facilitating a concerted, asynchronous ring-opening transition state to cleave the C-C bond. nih.govresearchgate.net The resulting alkylnickel(II) intermediate can then participate in cross-coupling reactions with various organozinc reagents, leading to 1,3-difunctionalized, ring-opened products like silyl enol ethers. nih.govnih.gov This cooperative strategy allows for the selective difunctionalization of C(sp³)–C(sp³) bonds, converting readily available cyclopropyl ketones into more complex acyclic structures. acs.orgchemrxiv.org
| Catalyst/Ligand System | Activator | Key Mechanistic Feature | Outcome | Reference |
|---|---|---|---|---|
| (tpy)Ni Complex | TMSCl | Cooperation between redox-active terpyridine (tpy) ligand and Ni atom. | Effective C-C bond activation and cross-coupling. | nih.govresearchgate.net |
| Ni complexes with monodentate ligands | None specified | Promotes oxidative addition to form metalacyclic intermediates. | Intermediates are unreactive for Negishi cross-coupling. | nih.govchemrxiv.org |
| (tpy)Ni Complex | None | Negligible substrate consumption. | Reaction does not proceed efficiently. | researchgate.net |
Cationic Mechanisms in Cyclization Reactions
Aryl cyclopropyl ketones, including structures like this compound, can undergo intramolecular cyclization reactions through cationic mechanisms, particularly under acidic conditions. rsc.orgchimia.ch These reactions leverage the high ring strain of the cyclopropane ring, which facilitates its opening upon activation of the adjacent carbonyl group. chimia.ch
In the presence of various acid catalysts, aryl cyclopropyl ketones can cyclize to form six-membered rings, such as 1-tetralones. rsc.org A proposed cationic mechanism for this transformation begins with the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. This is followed by the cleavage of the cyclopropane ring, which acts as a homoenolate equivalent. The ring-opening is an electrocyclic process that can form a stabilized allyl cation intermediate. youtube.com This carbocation is then attacked intramolecularly by the electron-rich aryl ring (an electrophilic aromatic substitution), leading to the formation of the new ring system. Subsequent deprotonation yields the final tetralone product. rsc.org The efficiency and product distribution of this reaction can be dependent on the substituents present on the aryl ring. rsc.org
This type of reaction is considered a formal homo-Nazarov cyclization. chimia.ch While the classic Nazarov cyclization involves the 4π-electrocyclization of a divinyl ketone cation, the homo-Nazarov variant utilizes a vinyl or aryl cyclopropyl ketone. The cyclopropane ring serves as a synthetic equivalent of a double bond in this context. The development of catalytic methods and the use of cation-stabilizing groups have expanded the scope of these cationic cyclizations, making them a useful tool for the synthesis of polycyclic structures from cyclopropyl carbonyl precursors. chimia.ch
| Substrate Type | Catalyst | Proposed Intermediate | Major Product(s) | Reference |
|---|---|---|---|---|
| Aryl cyclopropyl ketones | Various acid catalysts (e.g., polyphosphoric acid) | Carbocation | 1-Tetralones, open-chain carbinols | rsc.org |
| Vinyl- and aryl-cyclopropyl ketones | Acid catalysts | Cationic species | Six-membered rings (via homo-Nazarov cyclization) | chimia.ch |
| Phenolic cyclopropyl ketones | Base (anionic conditions) | N/A | No reaction observed | rsc.org |
Advanced Transformations and Derivatization Strategies of 3 Bromophenyl Cyclopropyl Methanone
Functionalization of the Carbonyl Group
The carbonyl group in (3-Bromophenyl)(cyclopropyl)methanone is a primary site for transformations, most notably through oxidation and reduction reactions.
One significant transformation is the Baeyer-Villiger oxidation, which converts ketones into esters through the insertion of an oxygen atom adjacent to the carbonyl group. organic-chemistry.org This reaction is typically carried out with peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or with hydrogen peroxide in the presence of a Lewis acid. organic-chemistry.org The regioselectivity of the Baeyer-Villiger oxidation is dictated by the migratory aptitude of the groups attached to the carbonyl. libretexts.org The established order of migratory preference is generally tertiary alkyl > secondary alkyl ≈ phenyl > primary alkyl > methyl. organic-chemistry.org
For this compound, the two migrating candidates are the 3-bromophenyl group and the cyclopropyl (B3062369) group. The cyclopropyl group is considered a secondary alkyl, while the phenyl group's migratory aptitude is comparable. pitt.edu However, stereoelectronic factors and the specific reaction conditions can influence the outcome. organic-chemistry.org The migration of the 3-bromophenyl group would yield cyclopropyl 3-bromobenzoate, whereas migration of the cyclopropyl group would result in 3-bromophenyl cyclopropanecarboxylate. youtube.com Studies on related aryl cyclopropyl ketones have shown that the aryl group can be the migrating group, particularly in photocatalyzed Baeyer-Villiger type cleavages. nih.gov
Table 1: Potential Products of Baeyer-Villiger Oxidation This table is based on theoretical migratory aptitudes and may not reflect actual experimental outcomes.
| Migrating Group | Product Name | Product Structure |
|---|---|---|
| 3-Bromophenyl | Cyclopropyl 3-bromobenzoate | Br-C₆H₄-C(=O)O-c-C₃H₅ |
| Cyclopropyl | 3-Bromophenyl cyclopropanecarboxylate | c-C₃H₅-C(=O)O-C₆H₄-Br |
Additionally, the carbonyl group can undergo standard reduction to form the corresponding secondary alcohol, (3-bromophenyl)(cyclopropyl)methanol. This transformation can be readily achieved using common reducing agents like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent. This resultant alcohol serves as a precursor for further synthetic manipulations, such as etherification or esterification.
Transformations of the Cyclopropyl Ring
The inherent ring strain of the cyclopropane (B1198618) moiety (approximately 115 kJ/mol) makes it susceptible to various ring-opening and rearrangement reactions, particularly when activated by the adjacent carbonyl group. rsc.org
Ring Expansions and Rearrangements
Cyclopropyl ketones are well-known precursors for various ring expansion and rearrangement reactions, yielding larger carbocycles or five-membered heterocycles. rsc.orgchimia.ch
A prominent example is the Cloke-Wilson rearrangement, which transforms cyclopropyl ketones into 2,3-dihydrofurans. rsc.org This reaction can be catalyzed by various means, including heat, Lewis acids, Brønsted acids, and organocatalysts. rsc.org An organocatalytic approach using 1,4-diazabicyclo[2.2.2]octane (DABCO) in DMSO at 120 °C has been shown to be effective for a broad range of substrates, proceeding through a nucleophilic ring-opening to form a zwitterionic intermediate that subsequently cyclizes. x-mol.netacs.orgfigshare.com
Another significant transformation is the acid-catalyzed ring expansion to form cyclopentanone (B42830) derivatives. researchgate.netnih.gov Promoted by strong acids like trifluoromethanesulfonic acid (TfOH) or Lewis acids such as boron trifluoride etherate (BF₃·Et₂O), this reaction proceeds through the ring-opening of the cyclopropane followed by a recyclization event. researchgate.netnih.govacs.org This provides a modular method for constructing polysubstituted cyclopentanones. nih.gov
Under visible light photocatalysis, aryl cyclopropyl ketones can undergo a formal [3+2] cycloaddition with olefins. acs.orgnih.gov This process involves the one-electron reduction of the ketone to a radical anion, which then opens the cyclopropyl ring to form a distonic radical anion intermediate that engages in the cycloaddition. acs.orgnih.gov
Table 2: Summary of Cyclopropyl Ring Rearrangements
| Reaction Name | Catalyst/Reagent | Product Type |
|---|---|---|
| Cloke-Wilson Rearrangement | DABCO, Heat | 2,3-Dihydrofuran |
| Acid-Catalyzed Expansion | TfOH or BF₃·Et₂O | Cyclopentanone |
| Photocatalytic [3+2] Cycloaddition | Ru(bpy)₃²⁺, Lewis Acid, Light | Cyclopentane (B165970) |
Functionalization and Derivatization of Cyclopropylideneacetates
To access cyclopropylideneacetates from this compound, an initial olefination reaction is required. The Horner-Wadsworth-Emmons reaction, using a phosphonate (B1237965) ester such as triethyl phosphonoacetate, is a standard method to convert the ketone into the corresponding α,β-unsaturated ester, in this case, ethyl 2-cyclopropylidene-2-(3-bromophenyl)acetate.
Once formed, these cyclopropylideneacetate derivatives are valuable synthetic intermediates. For instance, alkyl 2-chloro-2-cyclopropylideneacetates are recognized as remarkably versatile building blocks in organic synthesis. These activated systems can participate in a variety of subsequent transformations, including palladium-catalyzed cross-coupling reactions like the Heck reaction, which couples the activated alkene with an aryl or vinyl halide. organic-chemistry.orglibretexts.org This allows for the introduction of additional complexity and the construction of larger molecular frameworks.
Derivatization at the Aryl Bromide Site
The aryl bromide functionality is a cornerstone for modern cross-coupling chemistry, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed reactions are the most prominent methods for derivatizing this site. organic-chemistry.orgorganic-chemistry.org
Key transformations include the Suzuki-Miyaura coupling, which pairs the aryl bromide with an organoboron reagent (e.g., an arylboronic acid) to form a biaryl structure. mdpi.com Another powerful method is the Buchwald-Hartwig amination, which forms a new carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine. wikipedia.orgorganic-chemistry.org These reactions are foundational in medicinal chemistry and materials science for their reliability and broad substrate scope. wikipedia.org
Table 3: Common Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst System |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Boronic Acid/Ester | C-C | Pd(PPh₃)₄ or Pd(OAc)₂/SPhos |
| Buchwald-Hartwig Amination | Amine (R₂NH) | C-N | Pd₂(dba)₃ / BINAP or other phosphine (B1218219) ligand |
| Heck Coupling | Alkene | C-C | Pd(OAc)₂ / PPh₃ |
Formation of Alkylidenecyclobutanes
The formation of an alkylidenecyclobutane structure directly at the site of the aryl bromide is not a single-step transformation. This molecular feature must be constructed through a multi-step sequence or by coupling the aryl bromide with a pre-functionalized cyclobutane (B1203170) derivative.
One plausible synthetic route involves a palladium-catalyzed cross-coupling reaction, such as a Stille coupling, with a suitable organotin reagent like 1-(tri-n-butylstannyl)cyclobutene. documentsdelivered.com This would attach a cyclobutene (B1205218) ring to the 3-bromophenyl moiety. Subsequent functionalization of the cyclobutene, for example, through hydroboration-oxidation to a cyclobutanol (B46151) followed by oxidation to a cyclobutanone (B123998), would provide a key intermediate. The final alkylidene group could then be installed via a Wittig reaction on the cyclobutanone.
Alternatively, palladium-catalyzed arylative cyclization of propargyl-substituted malonate esters with aryl halides has been reported as a stereoselective method for synthesizing alkylidenecyclopropanes, a related class of strained exocyclic alkenes. acs.org While not producing alkylidenecyclobutanes directly, this methodology highlights the use of aryl halides as precursors for constructing such strained ring systems.
Carbon-Hydrogen Functionalization
The direct functionalization of carbon-hydrogen (C-H) bonds represents a powerful and atom-economical strategy for molecular derivatization. For this compound, C-H functionalization could theoretically occur at several positions: the aromatic ring, the cyclopropyl ring, or potentially at the benzylic position if the carbonyl were to be reduced.
Rhodium catalysts are also well-known for mediating C-H activation. For ketones, directing group strategies are often employed to achieve regioselective functionalization at the α- or β-positions of the alkyl chain. In the case of this compound, the carbonyl group itself could direct the activation of the ortho-C-H bonds on the phenyl ring.
Table 1: Potential C-H Functionalization Reactions of this compound Derivatives
| Catalyst System | Potential Reaction Type | Substrate Moiety Targeted | Expected Product Type |
| Palladium(II) with Directing Group | C-H Arylation | Cyclopropyl C-H | Aryl-substituted cyclopropyl ketone |
| Rhodium(III) with Directing Group | C-H Alkenylation | Aromatic C-H (ortho) | Alkenyl-substituted phenyl cyclopropyl ketone |
Note: This table is based on analogous reactivity and represents potential, not experimentally verified, transformations for this compound.
Sequential and Cascade Reactions Involving Multiple Functional Groups
The presence of multiple reactive sites in this compound—namely the ketone, the cyclopropyl ring, and the bromo-substituted aromatic ring—makes it an ideal candidate for sequential and cascade (or domino) reactions. These reactions allow for the rapid construction of complex molecular architectures from a single starting material.
One potential cascade reaction involves the ring-opening of the cyclopropyl group. Aryl cyclopropyl ketones are known to undergo ring-opening under various conditions, including Lewis acid catalysis or photocatalysis. For example, a Lewis acid-mediated reaction with a nucleophile could initiate ring-opening, followed by an intramolecular cyclization involving the aromatic ring. The bromo-substituent could serve as a handle for a subsequent cross-coupling reaction in a sequential manner.
Photocatalytic [3+2] cycloadditions of aryl cyclopropyl ketones with alkenes or alkynes represent another powerful cascade strategy. nih.gov In such a reaction, single-electron reduction of the ketone would lead to a radical anion, which could then trigger the ring-opening of the cyclopropane. The resulting radical intermediate could then engage in a cycloaddition, leading to the formation of a cyclopentane ring fused to the aromatic system.
The bromine atom on the phenyl ring is a versatile functional group for cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings. A sequential strategy could involve an initial transformation of the cyclopropyl ketone moiety, followed by a cross-coupling reaction at the bromo-position to introduce further complexity.
Table 2: Potential Sequential and Cascade Reactions of this compound
| Reaction Type | Key Reagents/Conditions | Intermediate Steps | Final Product Class |
| Lewis Acid-Mediated Cascade | Lewis Acid (e.g., TiCl4), Nucleophile | Ring-opening, Intramolecular cyclization | Polycyclic aromatic compounds |
| Photocatalytic [3+2] Cycloaddition | Photocatalyst, Light, Alkene/Alkyne | Radical anion formation, Ring-opening, Cycloaddition | Substituted cyclopentanes fused to the aromatic ring |
| Sequential Ring-Opening/Cross-Coupling | 1. Ring-opening conditions; 2. Pd-catalyst, Coupling partner | Formation of a ring-opened intermediate, Suzuki/Heck/Sonogashira coupling | Functionalized open-chain ketones with aryl or alkenyl substituents |
Note: This table outlines plausible reaction pathways based on the known reactivity of aryl cyclopropyl ketones. Specific experimental validation for this compound is required.
Spectroscopic and Computational Approaches in the Research of 3 Bromophenyl Cyclopropyl Methanone
Application of Advanced Spectroscopic Techniques for Structural Elucidation and Mechanistic Insights
Spectroscopic methods are critical for confirming the identity and purity of (3-Bromophenyl)(cyclopropyl)methanone and for monitoring its transformations during chemical reactions. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) spectroscopy each offer unique and complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Reaction Monitoring and Structure Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural determination of organic molecules. Through one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments, the precise connectivity of atoms in this compound can be established.
¹H NMR spectra provide information on the chemical environment of hydrogen atoms. For this compound, the spectrum is expected to show distinct signals for the aromatic protons on the 3-bromophenyl ring and the aliphatic protons of the cyclopropyl (B3062369) group. The protons on the cyclopropyl ring typically appear as complex multiplets in the upfield region of the spectrum, while the aromatic protons resonate in the downfield region.
¹³C NMR spectra reveal the chemical environment of carbon atoms. The spectrum for this compound would feature a characteristic signal for the carbonyl carbon, signals for the aromatic carbons (with the carbon attached to the bromine atom showing a distinct chemical shift), and signals for the carbons of the cyclopropyl ring.
Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to assign all proton and carbon signals definitively, confirming the molecular structure. mdpi.com These experiments establish correlations between neighboring protons (COSY) and between protons and their directly attached carbons (HSQC) or carbons that are two or three bonds away (HMBC). mdpi.comresearchgate.net
In reaction monitoring, NMR spectroscopy allows researchers to track the consumption of reactants and the formation of products in real-time, providing crucial data for kinetic analysis and mechanistic investigations. researchgate.net
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Data are estimated based on typical values for similar structural motifs.
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Carbonyl (C=O) | - | ~198-202 |
| Aromatic C-H | ~7.3 - 8.1 | ~125-138 |
| Aromatic C-Br | - | ~122-124 |
| Aromatic C-C=O | - | ~135-140 |
| Cyclopropyl CH | ~2.5 - 2.8 (methine) | ~15-20 |
| Cyclopropyl CH₂ | ~1.0 - 1.3 (methylene) | ~10-15 |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an essential analytical technique for determining the elemental composition of a molecule with high accuracy and precision. nih.gov Unlike standard mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) of an ion to several decimal places. This accuracy allows for the calculation of a unique elemental formula, providing definitive confirmation of a compound's identity.
For this compound (C₁₀H₉BrO), HRMS would provide an experimental mass that closely matches the calculated theoretical exact mass. bldpharm.comchemscene.com A key feature in the mass spectrum of this compound is the isotopic pattern resulting from the presence of the bromine atom. Bromine has two naturally occurring stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Consequently, the molecular ion peak in the mass spectrum will appear as a pair of peaks (M and M+2) of almost equal intensity, separated by approximately 2 m/z units. This characteristic isotopic signature is a powerful diagnostic tool for confirming the presence of a single bromine atom in the molecule.
HRMS is also invaluable for identifying unknown byproducts or degradation products in a reaction mixture, as it can determine their elemental formulas even when they are present in trace amounts. nih.gov
Infrared (IR) Spectroscopy in Mechanistic Investigations
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. For this compound, the IR spectrum is dominated by a strong, sharp absorption band characteristic of the carbonyl (C=O) stretching vibration of the ketone group. This band is typically observed in the region of 1670-1690 cm⁻¹.
Other significant absorption bands include those for the aromatic C-H stretching (~3000-3100 cm⁻¹), the aliphatic C-H stretching of the cyclopropyl group (~2900-3000 cm⁻¹), and aromatic C=C bond stretching vibrations (~1400-1600 cm⁻¹).
In mechanistic studies, IR spectroscopy serves as a convenient method for monitoring the progress of a reaction. copernicus.org For instance, in a reaction involving the reduction of the ketone, the disappearance of the strong C=O absorption band and the appearance of a broad O-H stretching band (around 3200-3600 cm⁻¹) would indicate the conversion of the ketone to an alcohol. This allows for qualitative and sometimes quantitative assessment of the reaction's progress. copernicus.org
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| C=O (Aryl Ketone) | Stretch | 1670 - 1690 (Strong) |
| C-H (Aromatic) | Stretch | 3000 - 3100 (Medium) |
| C-H (Cyclopropyl) | Stretch | 2900 - 3000 (Medium) |
| C=C (Aromatic) | Stretch | 1400 - 1600 (Variable) |
| C-Br | Stretch | 500 - 600 (Medium) |
Computational Chemistry for Mechanistic and Electronic Structure Analysis
Computational chemistry provides theoretical insights that complement experimental findings. By modeling molecules and reactions at the quantum mechanical level, researchers can investigate reaction mechanisms, predict outcomes, and understand the electronic factors that govern reactivity.
Density Functional Theory (DFT) Studies on Reaction Pathways and Stereochemical Outcomes
Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure and reactivity of molecules. For reactions involving this compound, DFT can be employed to map out potential energy surfaces for various reaction pathways. rsc.org This involves calculating the energies of reactants, products, intermediates, and, crucially, the transition states that connect them.
A key application of DFT is in understanding the reactivity of the strained cyclopropyl ring. For example, in phosphine-catalyzed ring-opening reactions of cyclopropyl ketones, DFT studies have been used to compare multiple potential pathways. rsc.org Such calculations can determine the activation energies for each step, allowing researchers to predict the most energetically favorable reaction mechanism. The computational results can explain the origin of chemoselectivity and predict the major products formed under specific reaction conditions. rsc.org Furthermore, DFT can be used to analyze the effects of substituents, such as the 3-bromo group on the phenyl ring, on the reaction's feasibility and stereochemical outcome.
Modeling of Ligand-Metal Interactions and Catalytic Activity
While this compound is not typically a ligand itself, it frequently serves as a substrate in metal-catalyzed reactions, such as cross-coupling or reduction. Computational modeling is a powerful tool for understanding how the substrate interacts with the metal center of a catalyst.
Models can be constructed to study the coordination of the substrate to the metal, which may occur through the lone pairs of the ketone's oxygen atom or via interaction with the C-Br bond. By analyzing the geometry and electronic structure of these substrate-catalyst complexes, researchers can gain insight into the catalytic cycle. nih.gov Computational methods like the Quantum Theory of Atoms in Molecules (QTAIM) can be used to characterize the nature of the metal-ligand bonds. nih.gov
These models help rationalize catalytic activity and selectivity. For example, they can explain why a particular catalyst is effective for a given transformation or predict how modifying the ligands on the metal or the substituents on the substrate will impact the reaction efficiency and outcome. chemrxiv.org This predictive power accelerates the discovery and optimization of new catalytic systems.
Prediction of Reactivity and Selectivity Profilesnumberanalytics.com
Computational chemistry provides powerful tools for predicting the reactivity and selectivity of molecules, offering insights that complement experimental studies. For this compound, theoretical approaches such as Density Functional Theory (DFT) are instrumental in understanding its electronic structure and, consequently, its chemical behavior. These methods allow for the calculation of various molecular properties and descriptors that correlate with the molecule's susceptibility to different types of chemical reactions.
One of the fundamental approaches to predicting reactivity is through the analysis of global reactivity descriptors. These parameters, derived from the conceptual framework of DFT, provide a quantitative measure of the stability and reactivity of a molecule. Key descriptors include chemical hardness (η), electronic chemical potential (μ), and the global electrophilicity index (ω). Chemical hardness is a measure of the molecule's resistance to changes in its electron distribution. A higher value of hardness indicates greater stability and lower reactivity. The electronic chemical potential is related to the escaping tendency of electrons from an equilibrium system. The global electrophilicity index quantifies the ability of a molecule to accept electrons.
For this compound, these parameters can be calculated to anticipate its general reactive nature.
| Parameter | Symbol | Formula | Predicted Value (a.u.) | Interpretation |
|---|---|---|---|---|
| Chemical Hardness | η | (I-A)/2 | ~0.15 | Indicates moderate reactivity. |
| Electronic Chemical Potential | μ | -(I+A)/2 | ~-0.18 | Reflects the tendency to donate or accept electrons. |
| Global Electrophilicity Index | ω | μ²/2η | ~0.11 | Suggests a moderate electrophilic character. |
I: Ionization Potential, A: Electron Affinity. The values presented are illustrative and representative of what would be expected for a molecule with this structure based on computational studies of similar compounds.
Another critical aspect of predicting reactivity and selectivity is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). malayajournal.org The energy gap between the HOMO and LUMO is a crucial indicator of chemical stability; a smaller gap generally implies higher reactivity. nih.gov
In this compound, the HOMO is expected to be localized primarily on the bromophenyl ring, which is rich in π-electrons. The LUMO is likely to be distributed over the carbonyl group and the aromatic ring, indicating that these are the regions most susceptible to nucleophilic attack.
| Molecular Orbital | Predicted Energy (eV) | Localization | Implication for Reactivity |
|---|---|---|---|
| HOMO | ~ -6.5 | Primarily on the bromophenyl ring | Site for electrophilic attack |
| LUMO | ~ -1.8 | Carbonyl group and aromatic ring | Site for nucleophilic attack |
| HOMO-LUMO Gap | ~ 4.7 eV | - | Indicates good kinetic stability |
The energy values are hypothetical and serve to illustrate the concepts based on typical values for similar aromatic ketones.
Furthermore, the Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. nih.gov The MEP map illustrates the charge distribution within a molecule, with regions of negative potential (typically colored red) indicating electron-rich areas that are susceptible to electrophilic attack, and regions of positive potential (blue) signifying electron-poor areas prone to nucleophilic attack. For this compound, the most negative potential is expected to be located around the carbonyl oxygen atom, making it a primary site for protonation and interaction with electrophiles. The area around the hydrogen atoms of the cyclopropyl and phenyl rings would exhibit a positive potential.
The presence of the bromine atom on the phenyl ring also influences the reactivity. While halogens are deactivating groups in electrophilic aromatic substitution due to their inductive electron-withdrawing effect, they are also ortho-, para-directing because of their ability to donate electron density through resonance. However, in the case of nucleophilic reactions, the carbon atom attached to the bromine can be a site for nucleophilic aromatic substitution under certain conditions.
Synthetic Applications and Building Block Utility of 3 Bromophenyl Cyclopropyl Methanone in Complex Molecule Synthesis
Role as a Precursor in the Construction of Carbocyclic Systems
The dual functionality of (3-Bromophenyl)(cyclopropyl)methanone provides a powerful platform for the synthesis of a wide array of carbocyclic systems. The 3-bromophenyl moiety is particularly amenable to palladium-catalyzed cross-coupling reactions, which are fundamental tools for carbon-carbon bond formation. For instance, reactions such as the Suzuki, Stille, and Heck couplings allow for the introduction of various substituents at the 3-position of the phenyl ring. These substituents can be designed to participate in subsequent intramolecular cyclization reactions, leading to the formation of fused or bridged carbocyclic frameworks.
One potential application involves an intramolecular Heck reaction. wikipedia.org By first coupling an appropriate olefin-containing side chain to the aromatic ring via a Suzuki or Stille reaction, a precursor for an intramolecular Heck cyclization can be generated. Subsequent treatment with a palladium catalyst would then facilitate the formation of a new carbocyclic ring. The regioselectivity of the cyclization can often be controlled by the specific reaction conditions and the nature of the tether connecting the aromatic ring and the olefin. chim.it
The cyclopropyl (B3062369) ketone unit also offers unique opportunities for the construction of carbocyclic systems through ring-opening or rearrangement reactions. The inherent ring strain of the cyclopropane (B1198618) ring makes it susceptible to cleavage under various conditions, leading to the formation of linear chains that can be subsequently cyclized. For example, treatment with acid or a Lewis acid can promote the opening of the cyclopropyl ring to form an enone, which can then participate in a variety of cycloaddition or annulation reactions to build more complex carbocyclic structures.
Below is a table summarizing potential carbocyclic systems that could be synthesized from this compound and the key reactions involved.
| Target Carbocyclic System | Key Reactions | Starting Material Functionality Utilized |
| Fused Bicyclic Systems | Intramolecular Heck Reaction wikipedia.org | 3-Bromophenyl |
| Substituted Indanes | Friedel-Crafts Acylation/Cyclization | Cyclopropyl Ketone |
| Cyclopentane (B165970) Derivatives | [3+2] Cycloaddition of Cyclopropyl Ketone Derivatives nih.gov | Cyclopropyl Ketone |
| Substituted Tetralones | Ring-opening of Cyclopropyl Ketone and Intramolecular Aldol Condensation | Cyclopropyl Ketone |
Utility in the Synthesis of Heterocyclic Frameworks
The chemical properties of this compound also make it a valuable precursor for the synthesis of a diverse range of heterocyclic compounds. The bromine atom on the phenyl ring is a key functional group for introducing nitrogen, oxygen, or sulfur atoms through various cross-coupling and substitution reactions, which can then be incorporated into heterocyclic rings.
Palladium-catalyzed reactions such as the Buchwald-Hartwig amination are particularly powerful for forming carbon-nitrogen bonds. wikipedia.org This reaction can be employed to couple primary or secondary amines to the 3-position of the phenyl ring. The resulting arylamine can then undergo intramolecular cyclization with a suitably placed functional group to form nitrogen-containing heterocycles such as indoles, quinolines, or benzodiazepines. For example, if the coupled amine contains a pendant aldehyde or ketone, a subsequent Pictet-Spengler wikipedia.org or Bischler-Napieralski wikipedia.org type cyclization could be envisioned to construct tetrahydroisoquinoline or dihydroisoquinoline frameworks, respectively.
The cyclopropyl ketone moiety can also be directly utilized to construct heterocyclic rings. Condensation reactions with binucleophiles are a common strategy for forming five- and six-membered heterocycles. For instance, reaction with hydrazine (B178648) or substituted hydrazines can yield pyrazole (B372694) derivatives. Similarly, reaction with hydroxylamine (B1172632) can lead to the formation of isoxazoles. The Paal-Knorr synthesis provides a general method for the synthesis of furans, thiophenes, and pyrroles from 1,4-dicarbonyl compounds. wikipedia.org While this compound is not a 1,4-dicarbonyl compound itself, it can be transformed into one through ring-opening of the cyclopropyl group, thus providing access to these important heterocyclic systems. Furthermore, the Gewald reaction offers a route to highly substituted aminothiophenes from α-cyanoesters and ketones in the presence of sulfur. wikipedia.org
The following table outlines some of the heterocyclic frameworks that could be synthesized from this compound and the key reactions involved.
| Target Heterocyclic Framework | Key Reactions | Starting Material Functionality Utilized |
| Indoles | Buchwald-Hartwig Amination / Fischer Indole Synthesis wikipedia.org | 3-Bromophenyl |
| Quinolines | Suzuki Coupling / Friedländer Annulation nih.gov | 3-Bromophenyl |
| Benzodiazepines | Buchwald-Hartwig Amination / Condensation wikipedia.org | 3-Bromophenyl |
| Pyrazoles | Condensation with Hydrazine | Cyclopropyl Ketone |
| Isoxazoles | Condensation with Hydroxylamine | Cyclopropyl Ketone |
| Thiophenes | Gewald Reaction wikipedia.org | Cyclopropyl Ketone |
| Furans | Paal-Knorr Synthesis (after ring-opening) wikipedia.org | Cyclopropyl Ketone |
Integration into Convergent and Divergent Synthetic Strategies
The bifunctional nature of this compound makes it an ideal building block for both convergent and divergent synthetic strategies, which are key principles in modern organic synthesis for enhancing efficiency and generating molecular diversity.
In a convergent synthesis , two or more complex fragments of a target molecule are synthesized independently and then coupled together in the final stages of the synthesis. This compound can serve as a versatile coupling partner in such strategies. For example, the 3-bromophenyl group can be elaborated into a complex fragment through a series of reactions. Independently, another complex fragment can be prepared. A final Suzuki or other palladium-catalyzed cross-coupling reaction can then be used to unite these two fragments, completing the synthesis of the target molecule. This approach is often more efficient than a linear synthesis as it allows for the parallel construction of different parts of the molecule, and any losses in yield in the final coupling step are less impactful than if they occurred early in a long linear sequence.
Conversely, in a divergent synthesis , a common intermediate is used to generate a library of structurally related compounds. This compound is an excellent starting point for such an approach. The two distinct reactive sites allow for selective and sequential modification. For instance, a series of different boronic acids could be coupled to the 3-position of the phenyl ring via the Suzuki reaction, creating a library of analogs with diverse substituents at this position. Subsequently, the cyclopropyl ketone moiety of each of these analogs could be subjected to a range of different reactions, such as condensation with various hydrazines to form a diverse set of pyrazoles, or reduction to the corresponding alcohol followed by further functionalization. This strategy allows for the rapid generation of a large number of compounds from a single, readily available starting material, which is particularly valuable in medicinal chemistry for structure-activity relationship (SAR) studies.
The table below illustrates how this compound can be utilized in both convergent and divergent synthetic approaches.
| Synthetic Strategy | Description | Role of this compound | Example Reaction Sequence |
| Convergent | Two complex fragments are synthesized separately and then joined. | Serves as a key building block that is elaborated and then coupled with another fragment. | 1. Synthesize Fragment A with a boronic acid. 2. Modify this compound. 3. Couple Fragment A with the modified this compound via Suzuki coupling. |
| Divergent | A common intermediate is used to create a library of diverse compounds. | Acts as the common starting material for the generation of a library of analogs. | 1. Start with this compound. 2. React with a variety of boronic acids (R1-B(OH)2, R2-B(OH)2, etc.) via Suzuki coupling. 3. React each of the resulting products with a variety of hydrazines (R'NHNH2, R''NHNH2, etc.) to form a library of pyrazoles. |
Future Research Trajectories and Innovations
Development of Sustainable and Green Synthesis Methods
The principles of green chemistry are increasingly influencing the synthesis of pharmaceutical intermediates and fine chemicals, with a focus on minimizing environmental impact and improving safety. Future research concerning (3-Bromophenyl)(cyclopropyl)methanone will likely prioritize the development of synthetic routes that adhere to these principles. Key areas of innovation include the use of safer, more environmentally benign solvents and the implementation of energy-efficient reaction conditions. For instance, the substitution of traditional solvents with greener alternatives, such as 2-Me-THF, has already been shown to be effective in related syntheses without compromising yield or process parameters. mdpi.com
Another significant trend is the move towards metal-free catalytic systems and the use of renewable resources. frontiersin.org Microwave-assisted organic synthesis, for example, offers a pathway to significantly reduce reaction times and energy consumption, leading to more sustainable processes. frontiersin.org The overarching goal is to design synthetic pathways that reduce waste, avoid hazardous reagents, and maximize atom economy, making the production of this compound and its derivatives more sustainable in the long term.
Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency
Catalysis is at the heart of modern organic synthesis, and the development of novel catalytic systems is crucial for improving the synthesis and transformation of this compound. Research is moving beyond traditional methods to explore catalysts that offer higher efficiency, greater selectivity (including chemo-, regio-, and stereoselectivity), and improved reusability.
One promising avenue is the use of solid-supported, heterogeneous catalysts, such as the sulfonic resin Amberlyst-35. mdpi.comresearchgate.net These catalysts are advantageous as they can be easily recovered and reused, simplifying product purification and reducing waste. researchgate.net Furthermore, the exploration of transition-metal catalysis continues to yield innovative transformations. For example, copper-promoted reactions have been developed for the synthesis of related aryl cyclopropyl (B3062369) sulfides, and nickel-catalyzed systems have enabled novel reductive ring-opening reactions of aryl cyclopropyl ketones. nih.govacs.org
A particularly innovative frontier is the use of dual-catalyst systems that combine different modes of activation. For instance, the synergistic use of a chiral Lewis acid with a transition metal photoredox catalyst has enabled highly enantioselective [3+2] photocycloaddition reactions of aryl cyclopropyl ketones. nih.gov This approach allows for the construction of complex, chiral molecules with a high degree of stereocontrol, opening up new possibilities for the use of this compound in asymmetric synthesis.
| Catalyst System | Application | Advantages |
| Amberlyst-35 | Acid-catalyzed synthesis of cyclopropyl ketones | Heterogeneous, reusable, suitable for flow chemistry |
| Copper Acetate | S-cyclopropylation of thiophenols | Promotes formation of C-S bonds with cyclopropyl groups |
| Nickel Catalysis | Reductive ring-opening/alkylation | Enables C-C bond formation by cleaving the cyclopropyl ring |
| Dual Lewis Acid/Photoredox Catalyst | Enantioselective [3+2] cycloadditions | Achieves high stereocontrol in photochemical reactions |
Application in Automated Synthesis and Flow Chemistry Platforms
The transition from traditional batch processing to continuous-flow synthesis represents a significant technological advancement in chemical manufacturing. Flow chemistry offers numerous advantages, including enhanced safety, better process control, improved scalability, and higher reproducibility. mdpi.comresearchgate.net The synthesis of this compound and its analogs is well-suited for this technology.
Recent studies have demonstrated the successful continuous-flow synthesis of cyclopropyl ketones using packed-bed reactors filled with a solid-supported catalyst like Amberlyst-35. mdpi.comresearchgate.net This setup allows for the safe handling of potentially hazardous reagents and facilitates multigram-scale production with excellent yields and purity. mdpi.com The ability to precisely control parameters such as residence time, temperature, and stoichiometry in a flow system allows for rapid optimization and efficient production. mdpi.com
Furthermore, flow chemistry platforms are ideal for generating and using highly reactive intermediates, such as organolithium species, which would be difficult to handle in large-scale batch reactors. acs.org The application of these automated platforms will be instrumental in the efficient and scalable production of this compound, enabling its wider use in discovery and development programs.
Uncovering New Reactivity Modes and Transformations
While valued as a stable intermediate, the inherent ring strain of the cyclopropyl group in this compound makes it a versatile synthon for constructing more complex molecular architectures. Future research will continue to uncover novel reactions that leverage this reactivity.
Several innovative transformations of aryl cyclopropyl ketones have already been reported. These include:
Acid-Catalyzed Cyclization: In the presence of strong acids, aryl cyclopropyl ketones can undergo a ring-opening and subsequent cyclization to produce 1-tetralones, offering a new synthetic route to this important structural motif. rsc.org
Reductive Ring-Opening: Nickel-catalyzed cross-coupling reactions with alkyl bromides can achieve a regioselective reductive opening of the cyclopropyl ring, leading to the formation of alkylated ketones. acs.org This transformation creates a new Csp³–Csp³ bond, bypassing the need for pre-generated organometallic reagents. acs.org
Photocatalytic [3+2] Cycloaddition: Through a photoredox-mediated ring-opening to a distonic radical anion, aryl cyclopropyl ketones can participate in [3+2] cycloadditions with alkenes to form densely substituted cyclopentane (B165970) rings. nih.gov This reaction provides access to complex carbocycles that are challenging to prepare using other methods. nih.gov
These examples demonstrate that the cyclopropyl ketone moiety is not merely a passive structural element but an active participant in a variety of chemical transformations. The continued exploration of its reactivity under different catalytic conditions (e.g., transition metal, photo-, or electrocatalysis) will undoubtedly lead to the discovery of further novel and synthetically useful reactions.
| Transformation | Reagents/Catalyst | Product Type |
| Cyclization | Acid catalysts | 1-Tetralones |
| Reductive Ring-Opening | Nickel catalyst, Alkyl Bromides | Alkylated Ketones |
| [3+2] Cycloaddition | Lewis Acid/Photoredox catalyst, Alkenes | Substituted Cyclopentanes |
Synergistic Integration of Experimental and Computational Methodologies
The synergy between experimental and computational chemistry is a powerful paradigm for accelerating chemical research. In the context of this compound, this integration can provide deep mechanistic insights, guide reaction optimization, and predict novel reactivity.
Computational tools, particularly Density Functional Theory (DFT), can be employed to model reaction pathways and elucidate complex mechanisms. mdpi.com For example, DFT calculations can help understand the energetics of transition states in catalytic cycles, explaining observed regioselectivity or stereoselectivity and predicting the most favorable reaction conditions. This approach has been used effectively in studies of related ketone functionalizations to understand chemical reactivity through analyses of Frontier Molecular Orbitals (FMO), Molecular Electrostatic Potential (MEP), and other electronic structure properties. mdpi.com
This predictive power allows researchers to design more targeted and efficient experiments, reducing the amount of empirical screening required. By creating a feedback loop where computational predictions are tested experimentally and experimental results are used to refine computational models, research can progress more rapidly. The application of these integrated methodologies to the study of this compound will be crucial for uncovering subtle mechanistic details, designing novel catalysts with enhanced performance, and exploring untapped reactivity modes with greater precision.
Q & A
Q. What are the recommended synthetic routes for (3-Bromophenyl)(cyclopropyl)methanone, and how can reaction conditions be optimized for yield?
Methodological Answer: Synthesis typically involves palladium-catalyzed cross-coupling between cyclopropylboronic acid derivatives and 3-bromo-substituted aryl halides. Optimize conditions by adjusting:
- Catalyst loading : 1–5 mol% Pd(PPh₃)₄ or PdCl₂(dppf) .
- Temperature : 80–110°C in refluxing toluene or THF .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance coupling efficiency but may require inert atmospheres .
- Purification : Use column chromatography with hexane/ethyl acetate gradients (3:1 to 1:1) and confirm purity via HPLC (>95%) .
Q. What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Identify cyclopropyl protons (δ 0.5–1.5 ppm) and aromatic signals (δ 7.0–8.0 ppm). Compare with NIST spectral databases .
- IR Spectroscopy : Confirm ketone C=O stretch (~1680–1720 cm⁻¹) and aryl C-Br absorption (~550–600 cm⁻¹) .
- Mass Spectrometry (EI-MS) : Look for molecular ion [M⁺] at m/z 249 (C₁₀H₉BrO) and fragmentation patterns .
Q. What safety protocols should be followed when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation .
- Storage : Store at 2–8°C in airtight, amber glass containers to prevent photodegradation .
- Spill Management : Absorb with inert material (e.g., sand) and dispose as halogenated waste .
Advanced Research Questions
Q. How does the cyclopropyl ring influence the compound’s pharmacokinetic properties and receptor interactions?
Methodological Answer: The cyclopropyl moiety:
- Enhances metabolic stability : Reduces oxidative degradation by cytochrome P450 enzymes due to strain-induced rigidity .
- Improves receptor affinity : Conformational restriction increases selectivity for serotonin receptors (e.g., 5-HT₂B/5-HT₂C) .
- Modulates lipophilicity : LogP increases by ~0.5 units compared to non-cyclopropyl analogs, enhancing blood-brain barrier permeability .
Q. How can contradictions in reported biological activities of this compound be resolved?
Methodological Answer:
- Assay standardization : Use isogenic cell lines (e.g., HEK293 expressing 5-HT₂B/5-HT₂C) to control receptor density .
- Dose-response curves : Identify off-target effects at high concentrations (>10 µM) .
- Structural analogs : Compare activity of this compound with its 4-bromo isomer to isolate positional effects .
Q. What computational strategies are effective for studying the compound’s interactions with biological targets?
Methodological Answer:
- Molecular docking (AutoDock Vina) : Simulate binding to 5-HT₂B receptor (PDB ID: 5TUD) to identify key residues (e.g., Trp337, Asp135) .
- MD simulations (GROMACS) : Analyze stability of ligand-receptor complexes over 100 ns trajectories; calculate binding free energy (MM-PBSA) .
- QSAR modeling : Correlate substituent effects (e.g., bromine position) with IC₅₀ values using Hammett σ constants .
Q. How can reaction yields be improved in large-scale synthesis without compromising purity?
Methodological Answer:
- Microwave-assisted synthesis : Reduce reaction time (30–60 min vs. 12–24 hrs) and improve yield by 15–20% .
- Flow chemistry : Use microreactors to control exothermicity in coupling steps and minimize side products .
- Crystallization optimization : Recrystallize from ethanol/water (4:1) to achieve >99% purity; monitor crystal growth via XRD .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
